
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene is an organic compound with the molecular formula C₈H₁₀BrClS It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene typically involves the bromination of 5-(3-chloro-2-methylpropyl)thiophene. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiols, or Grignard reagents in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl or vinyl-thiophene derivatives.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Utilized in the study of thiophene-based enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds through substitution or coupling reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary based on the specific derivative or conjugate formed.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorothiophene: Similar structure but lacks the 3-chloro-2-methylpropyl group.
2-Bromo-3-methylthiophene: Contains a methyl group instead of the 3-chloro-2-methylpropyl group.
5-Bromo-2-chlorothiophene: Similar but with different substitution pattern.
Uniqueness
2-Bromo-5-(3-chloro-2-methylpropyl)thiophene is unique due to the presence of both bromine and chlorine atoms along with a 3-chloro-2-methylpropyl group. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations compared to other thiophene derivatives.
Properties
Molecular Formula |
C8H10BrClS |
|---|---|
Molecular Weight |
253.59 g/mol |
IUPAC Name |
2-bromo-5-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
ZJQVNARSEWCHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(S1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


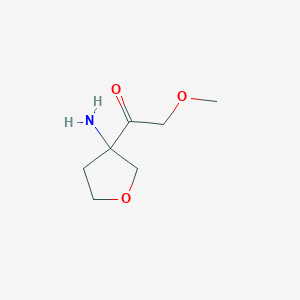

![2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
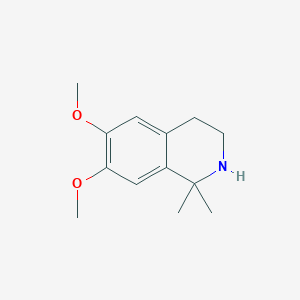
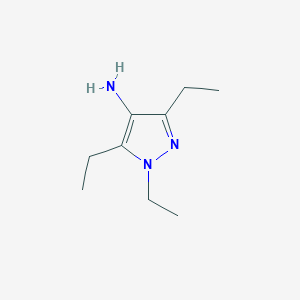

![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
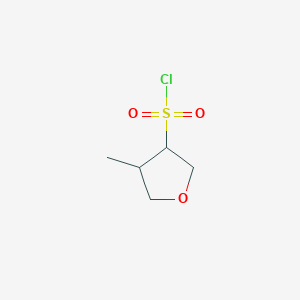
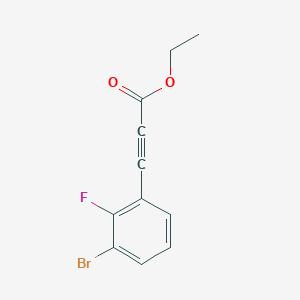
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
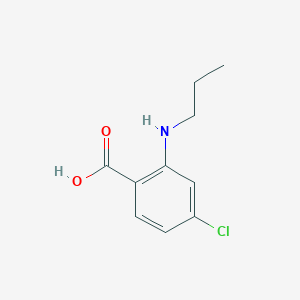
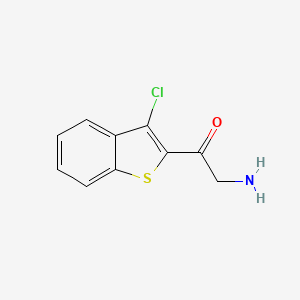
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)
